molecular formula C10H13N5O5 B3425122 Isoguanosine CAS No. 38819-11-3

Isoguanosine

Cat. No.: B3425122
CAS No.: 38819-11-3
M. Wt: 283.24 g/mol
InChI Key: MIKUYHXYGGJMLM-FJFJXFQQSA-N
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Description

Isoguanosine, an isomer of guanosine, is a nucleoside composed of a guanine base attached to a ribose sugar. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and this compound. This compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .

Mechanism of Action

Target of Action

Isoguanosine (isoG), an isomer of guanosine (G), differs from G by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG . Like G, isoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .

Mode of Action

The unique 2-amino and 6-carbonyl groups of isoG can act as a hydrogen bond donor and receptor, respectively, resulting in its assembly into different structures . These structures have various applications in ionophore and nanostructure formation .

Biochemical Pathways

It is known that isog and its derivatives play an important role in nucleic acid metabolism . In the presence of Fe(III), Cu(II), Ni(II) and Co(II), isoG was found to be a product of H2O2-treated mammalian chromatin both in vivo and in vitro . This suggests that isoG may be involved in oxidative stress pathways.

Result of Action

IsoG shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment . It has been found to be more abundant in human cancerous tissue than in normal tissue , suggesting that it may have anti-cancer effects.

Action Environment

The action of isoG can be influenced by various environmental factors. For example, the presence of various cations can influence the self-assembly of isoG into various supramolecular structures . Additionally, the presence of reactive oxygen species (ROS) can result in the formation of isoG in mammalian chromatin

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoguanosine can be synthesized through several methods:

Industrial Production Methods: A large-scale synthesis of high-purity this compound involves the diazotization of 2,6-diaminopurine riboside with sodium nitrite and acetic acid at room temperature. This method is simple and convenient for producing this compound and its derivatives .

Chemical Reactions Analysis

Isoguanosine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can occur at different positions on the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Isoguanosine has a wide range of applications in scientific research:

    Chemistry: Used in the formation of supramolecular structures such as tetramers and decamers.

    Biology: Plays a role in genetics and the formation of supramolecular gels.

    Medicine: Investigated for its potential as an antitumor agent and in cancer treatment.

    Industry: Used as an ionophore and in gel formation

Comparison with Similar Compounds

Isoguanosine is unique compared to other similar compounds due to the translocation of the C2 carbonyl and C6 amino groups. This minor change leads to significant differences in properties and applications. Similar compounds include:

This compound’s unique properties make it valuable in various scientific and industrial applications, distinguishing it from other nucleosides.

Properties

IUPAC Name

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKUYHXYGGJMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939474
Record name 6-Amino-9-pentofuranosyl-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818-71-9
Record name Crotonoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-9-pentofuranosyl-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isoguanosine
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Isoguanosine
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Isoguanosine
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Isoguanosine
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